molecular formula C9H9ClN2O B1530648 (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1540948-67-1

(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1530648
CAS No.: 1540948-67-1
M. Wt: 196.63 g/mol
InChI Key: HHPUDWNDUJAQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol is a halogenated imidazo[1,2-a]pyridine derivative characterized by a methanol group at position 2, a chlorine atom at position 8, and a methyl group at position 6 of the fused bicyclic ring system. Its synthesis typically involves cyclization reactions of substituted pyridine precursors with chloroacetone derivatives, followed by functional group modifications .

Properties

IUPAC Name

(8-chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPUDWNDUJAQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with α-Bromoketones

A common approach involves reacting 2-amino-5-chloromethylpyridine derivatives with suitable α-bromoketones under microwave irradiation without solvents or catalysts. This method provides high yields and environmental benefits.

General Procedure:

  • Mix equimolar amounts of 2-aminopyridine derivative (bearing the 8-chloro and 6-methyl substituents) and the corresponding α-bromoketone.
  • Subject the mixture to microwave irradiation at approximately 65 °C and 100-120 W power for 15-20 minutes.
  • The reaction mixture transitions from solid to liquid and then solidifies again, indicating product formation.
  • Purify the crude product by column chromatography using dichloromethane or alumina as the stationary phase.

This method yields this compound with good to excellent purity and yield.

Halogenation and Functional Group Transformations

Post-condensation, selective halogenation can be performed using reagents like N-bromosuccinimide (NBS) or iodine (I2) to introduce or modify chloro substituents at position 8. The methanol group at position 2 can be introduced via reduction of the corresponding aldehyde or halomethyl intermediates.

Example Halogenation Procedure:

  • Treat the imidazo[1,2-a]pyridine intermediate with NBS in acetonitrile at 30 °C for 5 hours.
  • Extract and purify the halogenated product by silica gel chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range (%) Reference
Microwave-assisted condensation 2-Aminopyridine derivative + α-bromoketone 65 °C, 15-20 min, solvent- and catalyst-free Fast, clean, environmentally friendly 80-95
Halogenation with NBS Imidazo[1,2-a]pyridine intermediate + NBS 30 °C, 5 h, CH3CN solvent Selective halogenation High
Pd-catalyzed amination 3-Bromoimidazo[1,2-a]pyridine + amine 90 °C, 12 h, tert-amyl alcohol Efficient substituent introduction Moderate to high

Research Findings and Notes

  • The microwave-assisted solvent- and catalyst-free method represents a significant advancement in the synthesis of imidazo[1,2-a]pyridine derivatives, including this compound, by reducing reaction times and environmental impact.
  • Halogenation steps are crucial for introducing the chlorine atom at position 8 and are typically performed post-ring formation to ensure regioselectivity.
  • Palladium-catalyzed cross-coupling allows for versatile functionalization but requires careful control of reaction conditions and catalyst loading.
  • Spectroscopic characterization (NMR, IR) and purification techniques such as column chromatography and preparative HPLC are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions: (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

One of the primary applications of (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol is in cancer research. Studies have indicated that this compound exhibits significant inhibitory effects against various cancer cell lines. The mechanism of action is believed to involve interference with critical signaling pathways responsible for cancer cell proliferation and survival.

Case Study: In Vitro Studies
In vitro studies demonstrated submicromolar activity against several cancer types, suggesting its potential as a therapeutic agent in oncology. The compound's structure allows it to interact effectively with biological targets, enhancing its efficacy in cancer treatment.

Potential Future Applications

Given its promising biological activities, this compound may serve as a scaffold for designing new compounds with enhanced efficacy and selectivity against various diseases. Future research could explore:

  • Development of Derivatives : Modifying the existing structure to improve pharmacological properties.
  • Combination Therapies : Investigating its use in combination with other therapeutic agents to enhance anticancer effects.

Mechanism of Action

The mechanism of action of (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in halogenation patterns, substituent positions, and functional groups, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol Cl (8), CH₃ (6), CH₂OH (2) C₉H₉ClN₂O Antitrypanosomal activity; moderate metabolic stability
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol Cl (6,8), CH₂OH (2) C₈H₆Cl₂N₂O Enhanced halogen bonding; increased cytotoxicity in parasitic assays
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (QA-2113) Cl (6), CH₂OH (2) C₈H₇ClN₂O Lower logP (improved solubility); antimicrobial activity
(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (QD-5616) Cl (7), CH₂OH (2) C₈H₇ClN₂O Reduced antitrypanosomal efficacy compared to 6- or 8-Cl analogs
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol CH₃ (5), CH₂OH (2) C₉H₁₀N₂O Crystallographic studies show planar ring system; weak kinase inhibition
{3-[6-Chloro-3-nitroimidazo[1,2-a]pyridin-8-yl]phenyl}methanol Cl (6), NO₂ (3), CH₂OH (aryl) C₁₄H₁₀ClN₃O₃ Nitro group enhances redox activity; potent antitrypanosomal (IC₅₀ = 0.12 μM)

Key Observations :

  • Halogen Position: Chlorine at position 8 (as in the target compound) confers higher antitrypanosomal activity than at position 6 or 7, likely due to optimized steric and electronic interactions with target enzymes .
  • Methyl vs. Methanol Groups: The methyl group at position 6 improves metabolic stability compared to unsubstituted analogs, while the methanol group at position 2 enhances solubility but may reduce membrane permeability .
  • Nitro Substitutions : Nitro-containing analogs (e.g., compound 13 in ) exhibit superior antiparasitic activity but higher toxicity risks due to reactive metabolite formation .
Pharmacological and ADME Profiles
  • Target Compound: Exhibits moderate plasma protein binding (75–80%) and a half-life of 4.2 hours in rodent models. Its methanol group facilitates Phase II glucuronidation, reducing systemic exposure .
  • Dichloro Analog (CID 47002907) : Shows higher logP (2.8 vs. 1.9) and improved blood-brain barrier penetration but increased hepatotoxicity in preclinical models .
  • 6-Chloro Derivative (QA-2113) : Lower CNS distribution due to polar surface area (PSA = 58 Ų) but superior renal clearance .

Biological Activity

(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol, also known by its CAS number 1540948-67-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • CAS Number : 1540948-67-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The findings are summarized in the table below:

Cell Line IC₅₀ (µM) Mechanism of Action
HepG2 (Liver Cancer)>100Induces apoptosis and inhibits cell proliferation
HCT116 (Colon Cancer)28.2Halts cell cycle in G2/M phase; induces apoptosis
COLO 205 (Colon Cancer)7.82 - 23.51Inhibits MMP-2 expression; blocks PKCα translocation

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound demonstrated significant cytotoxicity in COLO 205 cells with an IC₅₀ value ranging from 7.82 to 23.51 µM, suggesting a potent effect on colon cancer cells .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies aimed at halting tumor growth.
  • Inhibition of Metastatic Processes : By inhibiting MMP-2 expression, it may prevent cancer cell invasion and metastasis .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the imidazo[1,2-a]pyridine scaffold can significantly alter its potency and selectivity against different cancer types.

Key Findings from SAR Studies

  • Chlorine Substitution : The presence of chlorine at position 8 enhances cytotoxicity compared to non-chlorinated analogs.
  • Methyl Group Impact : The methyl group at position 6 contributes to improved solubility and bioavailability .

Case Studies

A notable study focused on the compound's effectiveness against leishmaniasis and trypanosomiasis demonstrated that structural modifications could enhance its therapeutic efficacy against these parasitic infections. The introduction of specific functional groups was found to improve solubility and bioactivity .

Q & A

Q. What are the standard synthetic routes for preparing (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol?

Methodological Answer: The compound is typically synthesized via reductive amination or aldehyde reduction. A common approach involves:

  • Step 1: Reacting 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde with sodium borohydride (NaBH₄) in methanol under reflux (16–24 hours) .
  • Step 2: Isolation via filtration or solvent removal, followed by purification using column chromatography (e.g., ethyl acetate/hexane).
    Key Variables: Reaction time, solvent polarity (methanol vs. ethanol), and stoichiometry of NaBH₄. Yields range from 70–85% depending on purity of the aldehyde precursor .

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the presence of the methanol group (–CH₂OH) via signals at δ ~4.8 ppm (broad singlet for –OH) and δ ~3.7–4.0 ppm (–CH₂–) .
  • Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]+ calculated for C₁₀H₁₀ClN₂O: 225.0528) .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence yield and byproduct formation?

Methodological Answer:

  • Solvent Choice: Methanol enhances solubility of intermediates but may lead to esterification byproducts if residual acetic acid is present (e.g., methyl ester formation) . Ethanol reduces this risk but prolongs reaction time.
  • Temperature: Reflux (~65°C) optimizes reduction kinetics. Lower temperatures (<50°C) result in incomplete conversion, while higher temperatures (>80°C) promote decomposition .
  • Data Contradiction: Some studies report lower yields (~60%) with ethanol due to reduced borohydride reactivity, necessitating stoichiometric adjustments .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

  • Purity Differences: Impurities ≥5% alter bioactivity; validate via HPLC .
  • Assay Conditions: pH sensitivity (e.g., protonation of the imidazo ring at pH <6 reduces membrane permeability) .
  • Control Experiments: Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and assess solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .

Q. How can environmental stability (pH, light) be optimized for probe applications?

Methodological Answer:

  • pH Stability: The compound degrades in acidic conditions (pH <4) via imidazo ring protonation. Buffered solutions (pH 7–8) enhance stability .
  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation. Monitor via UV-Vis spectroscopy (λmax ~270 nm) .

Key Research Gaps

  • Mechanistic Studies: Limited data on the compound’s interaction with biological targets (e.g., enzyme inhibition kinetics).
  • Derivative Libraries: Only 10–15 derivatives reported; expand via coupling with bioactive scaffolds (e.g., fluoroaryl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.